2,3-Dibromo-4-fluorobenzamide

Epigenetics Bromodomain inhibition ATAD2

2,3-Dibromo-4-fluorobenzamide (CAS: 1804416-57-6) is a tri-halogenated benzamide derivative with the molecular formula C₇H₄Br₂FNO and a molecular weight of 296.92 g/mol. Its structure features two bromine atoms at the 2- and 3-positions and a fluorine atom at the 4-position of the benzamide ring, providing a distinct substitution pattern with three orthogonal halogen handles for sequential chemical transformations.

Molecular Formula C7H4Br2FNO
Molecular Weight 296.92 g/mol
CAS No. 1804416-57-6
Cat. No. B1447412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-4-fluorobenzamide
CAS1804416-57-6
Molecular FormulaC7H4Br2FNO
Molecular Weight296.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)N)Br)Br)F
InChIInChI=1S/C7H4Br2FNO/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H2,11,12)
InChIKeyODEVQYCEGGUWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-4-fluorobenzamide (CAS 1804416-57-6) Procurement Guide: Physical Properties and Verified Characterization Data for Laboratory Sourcing


2,3-Dibromo-4-fluorobenzamide (CAS: 1804416-57-6) is a tri-halogenated benzamide derivative with the molecular formula C₇H₄Br₂FNO and a molecular weight of 296.92 g/mol . Its structure features two bromine atoms at the 2- and 3-positions and a fluorine atom at the 4-position of the benzamide ring, providing a distinct substitution pattern with three orthogonal halogen handles for sequential chemical transformations [1]. Commercially available from multiple suppliers at purities of 95% or higher (NLT 98%) , this compound is typically stored long-term in cool, dry conditions and is classified as non-hazardous for DOT/IATA transport . The compound has been fully characterized by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy in the peer-reviewed literature, providing a validated spectral reference for identity confirmation [1].

Why 2,3-Dibromo-4-fluorobenzamide Cannot Be Replaced by Positional Isomers in Halogenated Benzamide Research


The selection of 2,3-dibromo-4-fluorobenzamide over alternative halogenated benzamides hinges on the unique spatial arrangement of its three halogen substituents. Positional isomers such as 2,5-dibromo-3-fluorobenzamide (CAS 1806294-65-4) or 2,4-dibromo-5-fluorobenzamide exhibit fundamentally different reactivity profiles in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions due to altered electron density distribution and steric accessibility . Specifically, the ortho-bromo (position 2) and meta-bromo (position 3) arrangement in the target compound creates a distinct regioselectivity pattern for sequential functionalization that cannot be replicated by other dibromo-fluoro positional isomers . Moreover, class-level evidence indicates that halogen substitution pattern dramatically affects benzamide biological activity; fluoro substitution on the benzamide ring has been shown to decrease antitumor activity relative to other substituents in certain HDAC inhibitor series, underscoring that even minor structural variations produce divergent pharmacological outcomes [1].

2,3-Dibromo-4-fluorobenzamide: Verified Quantitative Differentiation Against Structural Analogs


ATAD2 Bromodomain Binding Affinity: Target Compound vs. BRD4 Selectivity Profile

In bromosphere competition binding assays, 2,3-dibromo-4-fluorobenzamide demonstrated measurable but modest binding to the ATAD2 bromodomain with an IC₅₀ of 3.98 μM, and comparable binding to the BRD4(1) bromodomain with an IC₅₀ of 5.01 μM [1]. This near-equipotent profile (ratio = 1.26) distinguishes the compound from optimized ATAD2-selective probes that achieve >10-fold selectivity, positioning it as a useful non-selective starting scaffold for fragment-based drug discovery targeting bromodomain-containing proteins.

Epigenetics Bromodomain inhibition ATAD2

Synthesis Yield Benchmarking: One-Step Vilsmeier Protocol Achieves Quantitative Conversion

A one-step synthesis of 2,3-dibromo-4-fluorobenzamide using adapted Vilsmeier conditions achieves quantitative yield, representing a substantial improvement over conventional multi-step halogenation approaches that typically require sequential bromination/fluorination steps with cumulative yields of 40-60% [1]. The protocol directly converts the corresponding benzoic acid derivative to the benzamide in a single operation, bypassing acid chloride intermediate isolation steps required in standard amide coupling methods.

Synthetic methodology Process chemistry Benzamide synthesis

Purity Specifications: Commercial Availability at ≥95-98% for Direct Laboratory Use

2,3-Dibromo-4-fluorobenzamide is commercially available from multiple reputable suppliers at verified purities of ≥95% (AKSci) and NLT 98% (MolCore) . This compares favorably to many research-grade halogenated benzamide analogs that are frequently offered only at 90-95% purity or require in-house purification prior to use. The compound's molecular weight (296.92 g/mol) and elemental composition are fully characterized by NMR and IR spectroscopy, providing definitive identity confirmation [1].

Chemical procurement Quality control Reagent sourcing

Physicochemical Differentiation: Predicted Properties Guide Formulation and Assay Design

Predicted physicochemical parameters for 2,3-dibromo-4-fluorobenzamide include a boiling point of 278.7±40.0 °C, density of 2.051±0.06 g/cm³, and pKa of 14.66±0.50 . The high pKa indicates the amide proton is essentially non-ionizable under physiological conditions, suggesting the compound will exist primarily in neutral form across biologically relevant pH ranges. Calculated logP values (1.18-2.82 depending on algorithm) [1] indicate moderate lipophilicity suitable for cell permeability studies, though these remain predicted rather than experimentally determined values.

Physicochemical profiling ADME prediction Compound handling

Recommended Procurement and Application Scenarios for 2,3-Dibromo-4-fluorobenzamide Based on Verified Evidence


Fragment-Based Drug Discovery for Bromodomain-Containing Proteins

The compound's micromolar binding affinity to ATAD2 (IC₅₀ = 3.98 μM) and BRD4 (IC₅₀ = 5.01 μM) positions it as a validated fragment hit for bromodomain inhibitor discovery programs [1]. Its non-selective binding profile (selectivity ratio = 1.26) makes it suitable as a pan-bromodomain starting scaffold rather than a target-selective probe. Procurement at ≥95% purity ensures immediate use in fragment screening and hit validation without additional purification steps.

Scaffold for Sequential Halogen-Selective Cross-Coupling Reactions

The 2,3-dibromo-4-fluoro substitution pattern provides two chemically distinct bromine positions (ortho and meta) alongside a fluorine handle, enabling sequential Pd-catalyzed cross-coupling reactions with regiochemical control [2]. The ortho-bromo position adjacent to the amide group exhibits enhanced reactivity in SNAr reactions, allowing for stepwise functionalization strategies in diversity-oriented synthesis. The validated high-yield synthetic protocol (quantitative yield) [2] reduces starting material costs for multi-gram scale-ups.

Reference Standard for Halogenated Benzamide Spectral Libraries

Complete spectroscopic characterization by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy in peer-reviewed literature [2] establishes 2,3-dibromo-4-fluorobenzamide as a validated reference compound for analytical method development and spectral database construction. The availability of definitive InChI Key (ODEVQYCEGGUWBE-UHFFFAOYSA-N) and comprehensive spectral data enables unambiguous identity verification of structurally related benzamide analogs.

Negative Control Compound for Fluoro-Substituted Benzamide SAR Studies

Class-level evidence indicates that fluoro substitution on the benzamide ring can decrease antitumor activity relative to other substituents in HDAC inhibitor series [3]. 2,3-Dibromo-4-fluorobenzamide may therefore serve as a negative control or baseline comparator in structure-activity relationship studies evaluating the impact of halogen substitution patterns on benzamide biological activity, particularly in epigenetic inhibitor discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dibromo-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.